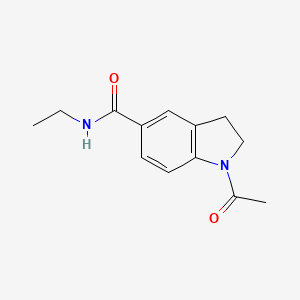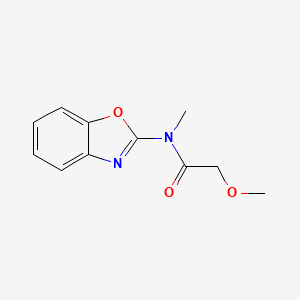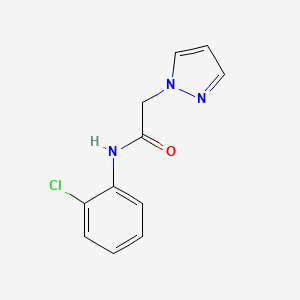
N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide, also known as CPPA, is a chemical compound that has garnered attention in the scientific research community due to its potential therapeutic applications.
Mécanisme D'action
N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide is believed to exert its effects by modulating the activity of the endocannabinoid system, which plays a key role in pain and inflammation regulation. Specifically, N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide increases the levels of anandamide in the body, which in turn activates cannabinoid receptors and produces analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its effects on the endocannabinoid system, N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide has been shown to have other biochemical and physiological effects. For example, N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide has been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its neuroprotective effects. N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide has also been shown to reduce the levels of pro-inflammatory cytokines in the body, which may be responsible for its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide is that it is a highly selective FAAH inhibitor, meaning that it does not interact with other enzymes or receptors in the body. This makes it a useful tool for studying the role of the endocannabinoid system in pain and inflammation regulation. However, one limitation of N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide. One area of interest is the development of novel FAAH inhibitors that are more potent and selective than N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide. Another area of interest is the investigation of N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide's effects on other systems in the body, such as the immune system and the cardiovascular system. Additionally, there is a need for further research on the safety and efficacy of N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide in humans, as most of the studies to date have been conducted in animal models.
Méthodes De Synthèse
N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-chlorophenylhydrazinecarboxylate, which is subsequently hydrolyzed to form N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, inflammation, and neurological disorders. In preclinical studies, N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide has been shown to have analgesic and anti-inflammatory effects, as well as neuroprotective properties.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-9-4-1-2-5-10(9)14-11(16)8-15-7-3-6-13-15/h1-7H,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICNHNTWRDABLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-pyrazol-1-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7473018.png)
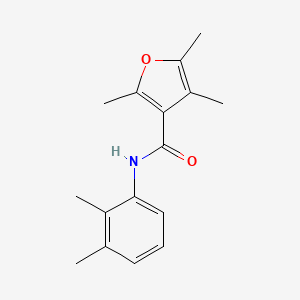
![1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7473043.png)


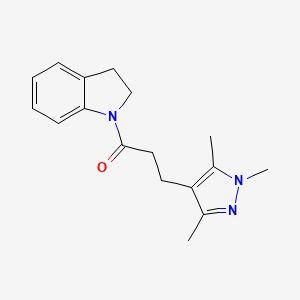
![N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473063.png)

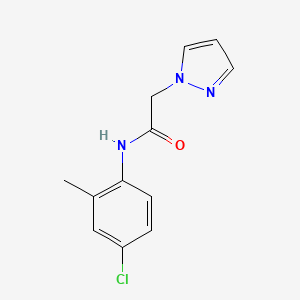
![3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7473092.png)
![2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7473098.png)
![[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7473100.png)
